

Spectroscopic Profile of 7-Fluoroisatoic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Fluoro-1*h*-benzo[*d*][1,3]oxazine-2,4-dione

Cat. No.: B1313043

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-fluoroisatoic anhydride. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents a combination of predicted data based on established spectroscopic principles and comparative data from closely related analogs. This guide is intended to serve as a valuable resource for the identification, characterization, and utilization of 7-fluoroisatoic anhydride in research and development.

Introduction

7-Fluoroisatoic anhydride is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom at the 7-position of the isatoic anhydride core can significantly influence its chemical reactivity, metabolic stability, and binding interactions with biological targets. Accurate spectroscopic data is paramount for confirming the identity and purity of synthesized 7-fluoroisatoic anhydride and for elucidating its structure in various chemical and biological contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 7-fluoroisatoic anhydride. The following tables summarize the predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR spectroscopy. These predictions are based on the known spectroscopic behavior of

isatoic anhydride and the substituent effects of the fluorine atom. For comparative purposes, experimental data for the closely related 5-fluoroisatoic anhydride is also provided where available.

¹H NMR (Proton NMR)

The ¹H NMR spectrum of 7-fluoroisatoic anhydride is expected to show three aromatic protons and one N-H proton. The fluorine atom at the 7-position will influence the chemical shifts and coupling constants of the adjacent protons.

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-4	7.9 - 8.1	dd	$J(H-F) \approx 8-10$, $J(H-H) \approx 2-3$
H-5	7.2 - 7.4	t	$J(H-H) \approx 8-9$
H-6	7.0 - 7.2	ddd	$J(H-H) \approx 8-9$, $J(H-F) \approx 4-6$, $J(H-H) \approx 1-2$
N-H	10.0 - 12.0	br s	-

Comparative ¹H NMR Data for 5-Fluoroisatoic Anhydride

- Solvent: DMSO-d₆
- N-H: δ 11.19 (s, br, 1H)
- Ar-H: δ 7.36 (dd, J = 8.4, 2.6 Hz, 1H), 6.87 (dt, J = 8.4, 2.2 Hz, 1H), 6.74 (dd, J = 9.3, 2.2 Hz, 1H)

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbonyl carbons and the carbon attached to the fluorine will exhibit characteristic chemical shifts.

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (Anhydride)	160 - 165
C=O (Carbamate)	148 - 152
C-F	160 - 165 (d, $^1J(C-F) \approx 240-260$ Hz)
C-NH	140 - 145
C-4	115 - 120 (d, $^2J(C-F) \approx 20-25$ Hz)
C-5	125 - 130
C-6	110 - 115 (d, $^2J(C-F) \approx 20-25$ Hz)
C-8	110 - 115 (d, $^3J(C-F) \approx 5-10$ Hz)

^{19}F NMR (Fluorine-19 NMR)

^{19}F NMR is a highly sensitive technique for observing fluorine atoms. The chemical shift of the fluorine in 7-fluoroisatoic anhydride is expected to be in the typical range for an aryl fluoride.

Nucleus	Predicted Chemical Shift (δ , ppm)	Reference
1F	-110 to -130	$CFCl_3$

Infrared (IR) Spectroscopy

The IR spectrum of 7-fluoroisatoic anhydride will be characterized by the stretching vibrations of the two carbonyl groups of the anhydride moiety, the N-H bond, and the C-F bond.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
N-H Stretch	3100 - 3300	Medium, Broad
Aromatic C-H Stretch	3000 - 3100	Medium
C=O Stretch (Asymmetric)	1780 - 1820	Strong
C=O Stretch (Symmetric)	1740 - 1770	Strong
C=C Stretch (Aromatic)	1580 - 1620	Medium
C-N Stretch	1300 - 1350	Medium
C-F Stretch	1200 - 1280	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Parameter	Predicted Value
Molecular Formula	C ₈ H ₄ FNO ₃
Molecular Weight	181.02 g/mol
Major Fragmentation Pathways	- Loss of CO ₂ (-44 Da)- Loss of CO (-28 Da)-Formation of the 3-fluoroanthranilic acid radical cation

Experimental Protocols

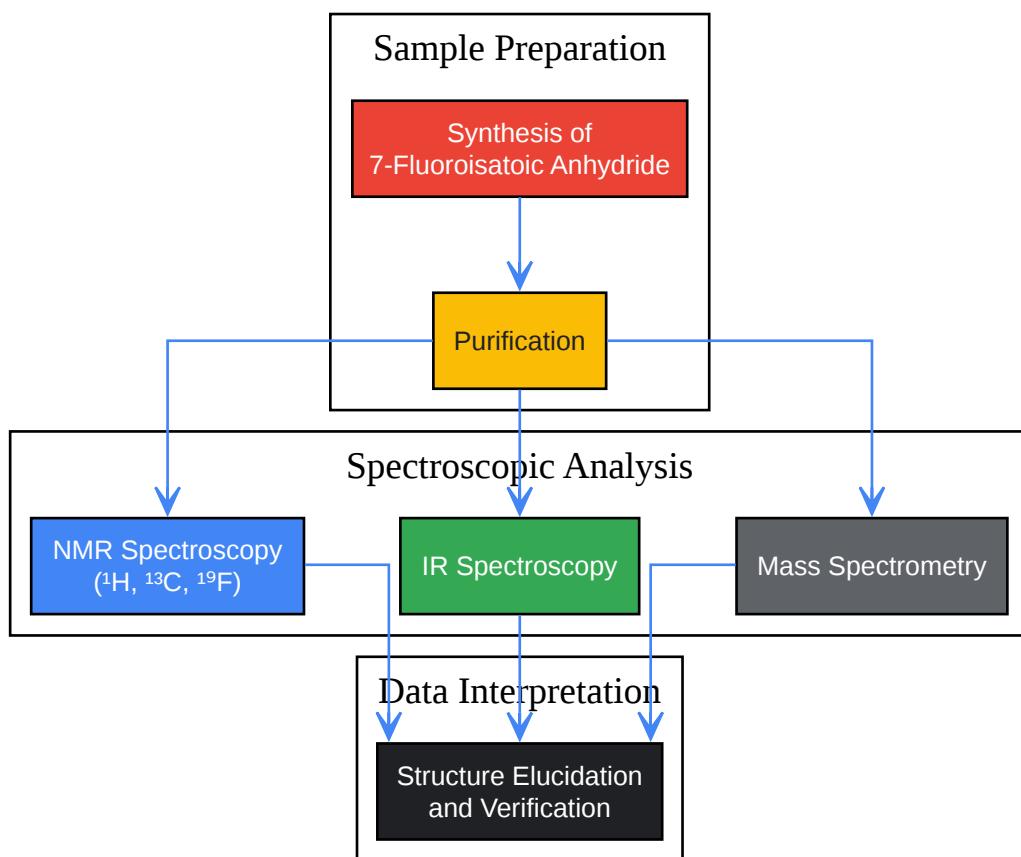
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. The following are generalized procedures for obtaining the data presented in this guide.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 7-fluoroisatoic anhydride in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ^{13}C .
- ^{19}F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or by tuning a broadband probe to the fluorine frequency.

IR Spectroscopy


- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (e.g., 4000-400 cm^{-1}).

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Instrumentation: Employ a mass spectrometer capable of high-resolution measurements to confirm the elemental composition.
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 7-fluoroisatoic anhydride.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 7-fluoroisatoic anhydride. Researchers are encouraged to perform their own experimental analyses to obtain precise data for their specific samples and applications.

- To cite this document: BenchChem. [Spectroscopic Profile of 7-Fluoroisatoic Anhydride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1313043#spectroscopic-data-for-7-fluoroisatoic-anhydride-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com